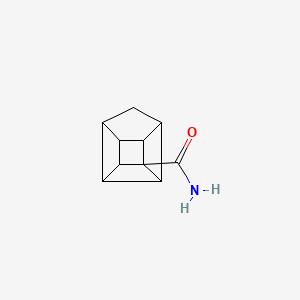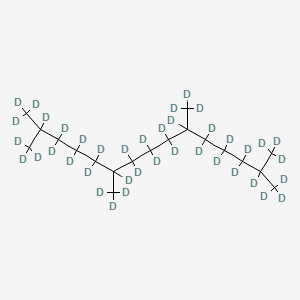
2-(4-Oxo-2-propyl-1,4-dihydropyrimidin-5-yl)aceticacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Oxo-2-propyl-1,4-dihydropyrimidin-5-yl)acetic acid is a heterocyclic compound that belongs to the class of dihydropyrimidinones This compound is characterized by a pyrimidine ring with a keto group at the 4th position and a propyl group at the 2nd position The acetic acid moiety is attached to the 5th position of the pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Oxo-2-propyl-1,4-dihydropyrimidin-5-yl)acetic acid can be achieved through a multicomponent reaction known as the Biginelli reaction. This reaction involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The reaction typically proceeds as follows:
- Mix the aldehyde, β-keto ester, and urea in a suitable solvent such as ethanol.
- Add a catalytic amount of an acid, such as hydrochloric acid or acetic acid.
- Heat the reaction mixture to reflux for several hours.
- Cool the reaction mixture and isolate the product by filtration or extraction.
Industrial Production Methods: In an industrial setting, the Biginelli reaction can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of solid acid catalysts, such as Montmorillonite-KSF, can also enhance the efficiency of the reaction .
化学反応の分析
Types of Reactions: 2-(4-Oxo-2-propyl-1,4-dihydropyrimidin-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The keto group at the 4th position can be oxidized to form a carboxylic acid.
Reduction: The keto group can be reduced to form a hydroxyl group.
Substitution: The propyl group at the 2nd position can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Formation of 2-(4-carboxy-2-propyl-1,4-dihydropyrimidin-5-yl)acetic acid.
Reduction: Formation of 2-(4-hydroxy-2-propyl-1,4-dihydropyrimidin-5-yl)acetic acid.
Substitution: Formation of various alkyl or aryl derivatives depending on the substituent used.
科学的研究の応用
2-(4-Oxo-2-propyl-1,4-dihydropyrimidin-5-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: It has been investigated for its potential anti-inflammatory and anticancer properties.
作用機序
The mechanism of action of 2-(4-Oxo-2-propyl-1,4-dihydropyrimidin-5-yl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s ability to catalyze reactions, leading to a decrease in the production of specific metabolites. The exact molecular pathways involved depend on the specific enzyme targeted .
類似化合物との比較
- 2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid
- 2-(2-Butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid
- 2-(3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido)methylacrylic acid
Comparison: Compared to these similar compounds, 2-(4-Oxo-2-propyl-1,4-dihydropyrimidin-5-yl)acetic acid is unique due to its specific substitution pattern and the presence of the acetic acid moiety. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various applications .
特性
CAS番号 |
19385-97-8 |
|---|---|
分子式 |
C9H12N2O3 |
分子量 |
196.206 |
IUPAC名 |
2-(6-oxo-2-propyl-1H-pyrimidin-5-yl)acetic acid |
InChI |
InChI=1S/C9H12N2O3/c1-2-3-7-10-5-6(4-8(12)13)9(14)11-7/h5H,2-4H2,1H3,(H,12,13)(H,10,11,14) |
InChIキー |
GPFUVKUQBYLEJD-UHFFFAOYSA-N |
SMILES |
CCCC1=NC=C(C(=O)N1)CC(=O)O |
同義語 |
5-Pyrimidineacetic acid, 4-hydroxy-2-propyl- (8CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(13aS)-2,3,10-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-11-ol](/img/structure/B579058.png)




![N-[chloro(phenyl)boranyl]-1,1-diphenylmethanimine](/img/structure/B579065.png)


![dimethyl (2S)-2-[[(2S)-2-(decanoylamino)-5-methoxy-5-oxopentanoyl]amino]pentanedioate](/img/structure/B579069.png)
![(Z)-1-cyclopropyl-N-[(Z)-1-cyclopropylethylideneamino]ethanimine](/img/structure/B579071.png)

![2-[(1S,2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-5-(diaminomethylideneamino)-3,4,6-trihydroxycyclohexyl]guanidine](/img/structure/B579075.png)

![methyl 2-[(1R,2R,5S,6S,9S,11R,12R,14S,15S,18S)-6-(furan-3-yl)-5,12,16,16-tetramethyl-8,13-dioxo-7,10,17,20-tetraoxahexacyclo[12.4.2.01,15.02,12.05,11.09,11]icosan-18-yl]acetate](/img/structure/B579077.png)
